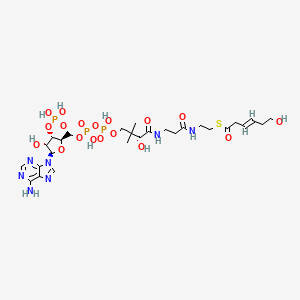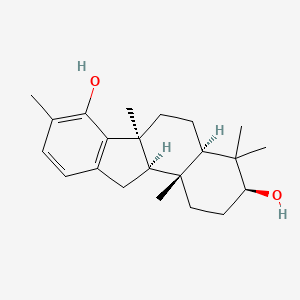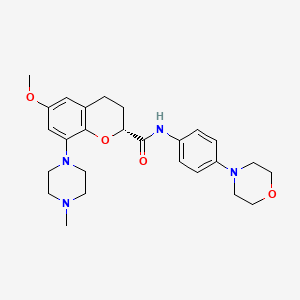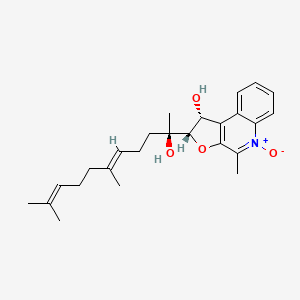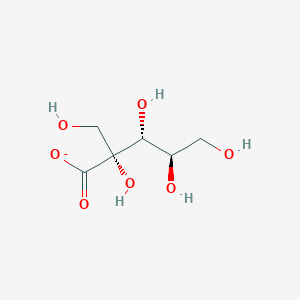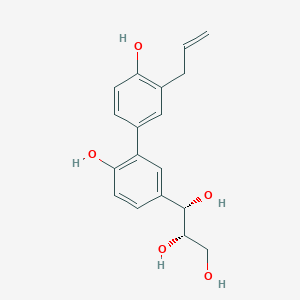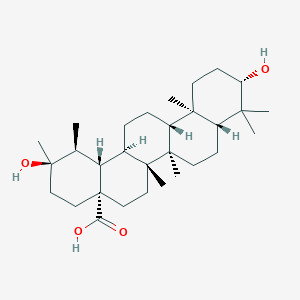
Punicanolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Punicanolic acid is a natural product found in Punica granatum with data available.
科学的研究の応用
Tumor Necrosis Factor-Alpha Inhibition
Punicanolic acid, a taraxastane-type triterpene found in the flowers of Punica granatum, has been identified to inhibit tumor necrosis factor-alpha (TNF-alpha) induced cytotoxicity. This effect was observed in a study where punicanolic acid significantly reduced TNF-alpha-induced cytotoxicity in L929 cells at 30 microM concentration (Xie et al., 2008).
Application in Textile Dyeing
In the field of textile dyeing, punicanolic acid, extracted from the rind of Punica granatum, demonstrated promising dyeing properties when applied to Pashmina fabrics. This application leverages the natural color properties of punicanolic acid (Lal et al., 2011).
Phenolic Compound Characterization
Punicanolic acid has been characterized in various studies as part of the broader phenolic compound profile in pomegranate. These studies have contributed to understanding the chemical composition and potential health benefits of pomegranate and its constituents (Mena et al., 2012).
α-Glucosidase Inhibitory Activities
Research on the flowers of Punica granatum led to the isolation of punicanolic acid and its evaluation for in vitro α-glucosidase inhibitory activities. Such studies contribute to the potential development of treatments for conditions like diabetes (Yuan et al., 2013).
Anticancer Effects
A study on punicic acid, closely related to punicanolic acid, demonstrated its potential in inhibiting breast cancer proliferation. This research contributes to the understanding of the potential anticancer properties of compounds found in Punica granatum (Grossmann et al., 2009).
Biodegradation and Metabolite Formation
The biodegradation of punicalagin into ellagic acid by probiotic bacteria has been studied, with a focus on the underlying mechanisms, offering insights into how punicanolic acid and related compounds can be transformed into bioactive metabolites (Caballero et al., 2022).
特性
分子式 |
C30H50O4 |
|---|---|
分子量 |
474.7 g/mol |
IUPAC名 |
(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1 |
InChIキー |
WJCIWKNYROGCFD-FKYBFWJDSA-N |
異性体SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C |
正規SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C |
同義語 |
punicanolic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



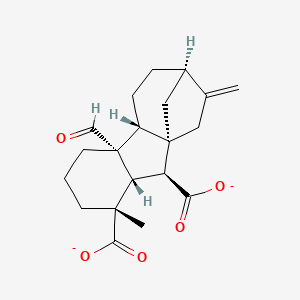
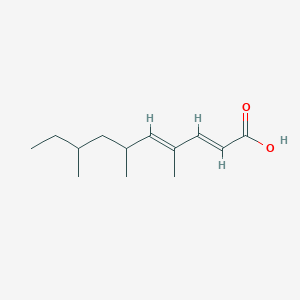
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
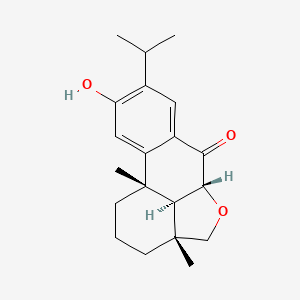
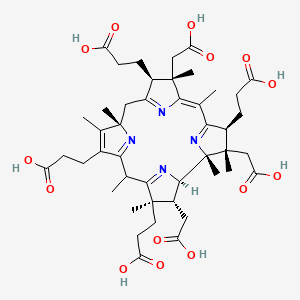
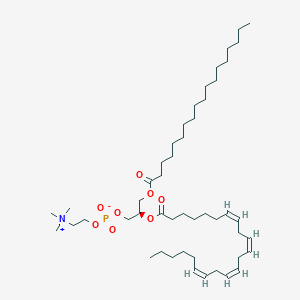
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
